2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions starting from basic pyrimidine structures. For instance, compounds like 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester are synthesized from 2-amino-4,6-dimethoxylpyrimidine through a series of reactions including treatment with potassium thiocyanate and methyl chloroformate (Ji, 2006).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often elucidated through techniques such as X-ray diffraction analysis. For example, the crystal structure of pyrimidine derivatives like 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester showcases specific space groups and molecular dimensions, providing insights into the arrangement of atoms within the molecule (Ji, 2006).
Chemical Reactions and Properties
Pyrimidine compounds typically undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. These reactions are crucial for modifying the chemical structure and properties of the final compounds, such as altering their solubility, reactivity, and potential biological activities (Bitha et al., 1988).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are determined through various analytical techniques, including IR, NMR, and single-crystal X-ray diffraction analysis, providing valuable information for the compound's handling and storage (Nagarajaiah & Begum, 2015).
Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : The compound shows potential in the synthesis of novel pyrazolopyrimidines derivatives that exhibit cytotoxic and 5-lipoxygenase inhibition activities, indicating its relevance in anticancer research (Rahmouni et al., 2016).
Structural Modifications and Chemical Analysis
- Crystallography and Molecular Structure : The compound's derivatives have been studied for their crystal structures and conformational features, aiding in the understanding of molecular interactions and aggregation (Nagarajaiah & Begum, 2015).
Pharmacological Potential
- Anti-inflammatory Activities : Some derivatives of the compound have shown moderate anti-inflammatory activity, suggesting its potential use in developing anti-inflammatory drugs (Tozkoparan et al., 1999).
Synthesis and Chemical Reactions
- Diversity-Oriented Synthesis : The compound plays a role in the synthesis of various heterocyclic systems with potential biological activities, underlining its importance in chemical research (Berzosa et al., 2011).
Antimicrobial Applications
- Antimicrobial Agent Synthesis : Research has explored the use of derivatives of this compound in synthesizing new antimicrobial agents, contributing to the development of new drugs (Hossan et al., 2012).
properties
IUPAC Name |
methyl 2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3,3-dimethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5/c1-21-15(20)14(16(22-2)23-3)10-6-4-5-7-11(10)24-13-8-12(17)18-9-19-13/h4-9,14,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUILAKBJKOVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150767 | |
Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester | |
CAS RN |
143230-42-6 | |
Record name | Methyl 2-[(6-chloro-4-pyrimidinyl)oxy]-α-(dimethoxymethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143230-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(6-Chloro-pyrimidin-4-yloxy)-phenyl)-3,3-dimethoxy-propionic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143230426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(6-Chloro-pyrimidin-4-yloxy)-phenyl]-3,3-dimethoxy-propionic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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